

Solubility Profile of 3-Aminoheptanoic Acid in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 3-Aminoheptanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3-Aminoheptanoic acid** in various organic solvents. Due to the limited availability of specific quantitative data for **3-Aminoheptanoic acid**, this document combines qualitative information for the target compound with quantitative data for structurally similar molecules to provide a predictive framework. Furthermore, detailed experimental protocols for determining amino acid solubility are presented to empower researchers to generate specific data for their unique applications.

Introduction to 3-Aminoheptanoic Acid

3-Aminoheptanoic acid is a β -amino acid, a class of compounds with significant potential in pharmaceutical development due to their unique structural and biological properties.

Understanding the solubility of this molecule in different organic solvents is critical for a wide range of applications, including drug formulation, synthesis, purification, and the development of analytical methods. The solubility of an amino acid is fundamentally influenced by its zwitterionic character, the physicochemical properties of its side chain, and the nature of the solvent.

Solubility of 3-Aminoheptanoic Acid: Qualitative Overview

Direct quantitative solubility data for **3-Aminoheptanoic acid** in a range of organic solvents is not readily available in the public domain. However, based on general principles of amino acid solubility and available product information, a qualitative summary can be provided.

- Water: Soluble^[1]
- Dimethyl Sulfoxide (DMSO): Soluble^[1]

Generally, amino acids exhibit higher solubility in polar protic solvents like water and polar aprotic solvents like DMSO, and are sparingly soluble in non-polar organic solvents. This is attributed to the energy required to overcome the strong electrostatic interactions of the zwitterionic form present in the solid state.

Quantitative Solubility of Structurally Similar Amino Acids

To provide a more quantitative context, this section presents solubility data for 6-aminocaproic acid and 8-aminooctanoic acid, which are structurally related to **3-aminoheptanoic acid**. These data can serve as a useful reference for estimating the solubility behavior of **3-aminoheptanoic acid**.

Table 1: Quantitative Solubility of 6-Aminocaproic Acid in Various Solvents

Solvent	Temperature (°C)	Solubility (mg/mL)	Reference
Water	25	330	[2][3]
DMSO	25	6	[3]
Methanol	-	Slightly Soluble	[2][4]
Ethanol	-	Insoluble	[3][4]
Chloroform	-	Insoluble	[2][3]
Ether	-	Insoluble	[2][4]
Benzene	-	Insoluble	[2]
Hexane	-	Insoluble	[2]
Isopropanol	10 - 50	Solubility increases with temperature	[5]
Methyl Acetate	10 - 50	Solubility increases with temperature	[5]
Ethyl Acetate	10 - 50	Solubility increases with temperature	[5]

Table 2: Qualitative Solubility of 8-Aminooctanoic Acid

Solvent	Solubility	Reference
Water	Soluble / Slightly Soluble	[6][7]
Methanol	Very Slightly Soluble	[6]
DMSO	Insoluble	[8]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for **3-Aminoheptanoic acid** in specific solvent systems, the following established experimental protocols are recommended.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Detailed Methodology:

- **Saturation:** An excess amount of **3-Aminoheptanoic acid** is added to a known volume or mass of the desired organic solvent in a sealed container.
- **Equilibration:** The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days.
- **Separation:** The saturated solution is carefully separated from the undissolved solid. This is typically achieved by filtration through a fine-pore filter or by centrifugation followed by decantation of the supernatant.
- **Solvent Evaporation:** A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved solute.
- **Mass Determination:** The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.
- **Calculation:** The solubility is calculated as the mass of the solute per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g).



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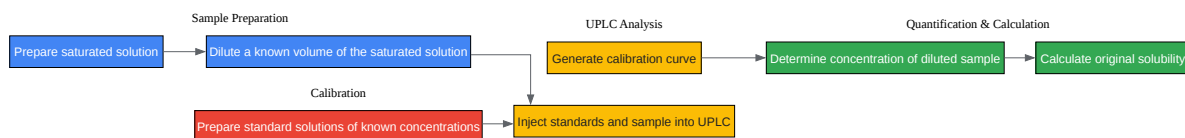
Gravimetric Method Workflow

Ultra-Performance Liquid Chromatography (UPLC) Method

The UPLC method offers high sensitivity and is particularly useful for determining the solubility of compounds with low solubility or when only small sample volumes are available.

Detailed Methodology:

- **Saturated Solution Preparation:** A saturated solution is prepared and equilibrated as described in the gravimetric method (Steps 1 & 2).
- **Sample Preparation:** A small, accurately measured aliquot of the clear saturated solution is withdrawn and diluted with a suitable solvent to a concentration within the linear range of the UPLC detector.
- **Calibration Standards:** A series of standard solutions of **3-Aminoheptanoic acid** with known concentrations are prepared in the same solvent as the diluted sample.
- **UPLC Analysis:** The calibration standards and the diluted sample are injected into the UPLC system. The compound is separated on a suitable column and detected (e.g., by UV or mass spectrometry).
- **Quantification:** A calibration curve is generated by plotting the peak area (or height) of the standards against their known concentrations. The concentration of **3-Aminoheptanoic acid** in the diluted sample is determined from this curve.
- **Solubility Calculation:** The solubility of **3-Aminoheptanoic acid** in the original organic solvent is calculated by taking into account the dilution factor.

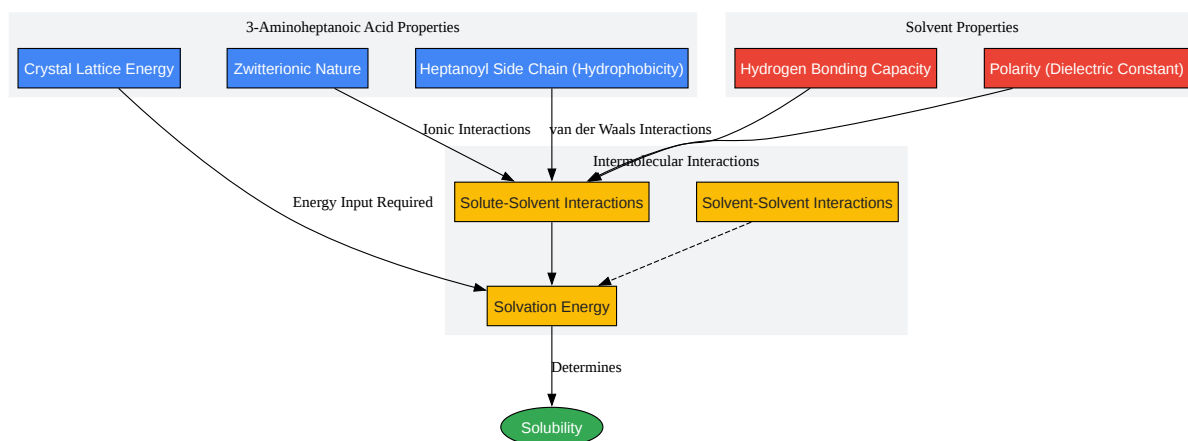


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UPLC Method Workflow

Logical Relationship of Factors Influencing Solubility

The solubility of **3-Aminoheptanoic acid** is a multifactorial property. The following diagram illustrates the key intermolecular forces and physicochemical properties that govern its dissolution in a given solvent.



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Factors Influencing Solubility

Conclusion

While specific quantitative solubility data for **3-Aminoheptanoic acid** in organic solvents remains scarce, this guide provides a foundational understanding based on its chemical properties and data from analogous compounds. For researchers and professionals in drug development, the provided experimental protocols offer robust methods to determine precise solubility values tailored to their specific needs, thereby facilitating formulation, purification, and analytical development. The interplay of the solute's zwitterionic nature, the hydrophobicity of its side chain, and the properties of the solvent ultimately dictates its solubility profile.

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